molecular formula C19H27NO4S B5052021 ethyl 1-(allylsulfonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate

ethyl 1-(allylsulfonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate

Cat. No. B5052021
M. Wt: 365.5 g/mol
InChI Key: KQIHGGRKLKDAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(allylsulfonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ethyl 1-(allylsulfonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate is not fully understood. However, it has been suggested that it may work by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that ethyl 1-(allylsulfonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties, which may help protect against oxidative stress-induced damage. Additionally, it has been studied for its potential neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 1-(allylsulfonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate is that it has been shown to have low toxicity in animal studies. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on ethyl 1-(allylsulfonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate. One area of research could be to further investigate its potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Another area of research could be to explore its potential use in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies could be conducted to elucidate its mechanism of action and to develop targeted therapies based on this mechanism.

Synthesis Methods

The synthesis of ethyl 1-(allylsulfonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been reported using different methods. One of the most common methods involves the reaction of 2-methylbenzylamine with allylsulfonyl chloride to form N-allylsulfonyl-2-methylbenzylamine, which is then reacted with ethyl 3-piperidinecarboxylate to yield ethyl 1-(allylsulfonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate.

Scientific Research Applications

Ethyl 1-(allylsulfonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 3-[(2-methylphenyl)methyl]-1-prop-2-enylsulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4S/c1-4-13-25(22,23)20-12-8-11-19(15-20,18(21)24-5-2)14-17-10-7-6-9-16(17)3/h4,6-7,9-10H,1,5,8,11-15H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIHGGRKLKDAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)S(=O)(=O)CC=C)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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